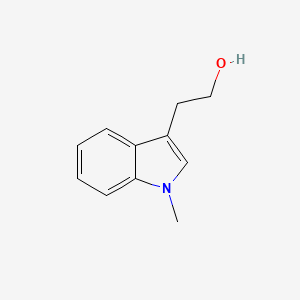

2-(1-Methyl-1H-indol-3-yl)-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCATDJGVMANRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482276 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2532-74-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(1-Methyl-1H-indol-3-yl)-ethanol

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No: 2532-74-3), a key tryptophol derivative.[1][2] This document is intended for researchers, chemists, and professionals in drug development and organic synthesis. We will explore the most prevalent and efficient synthetic methodologies, detailing the underlying chemical principles and providing step-by-step protocols. Furthermore, a complete guide to the structural elucidation and purity confirmation using modern analytical techniques, including NMR, MS, and IR spectroscopy, is presented. The causality behind experimental choices is emphasized to provide field-proven insights and ensure procedural trustworthiness.

Introduction and Significance

This compound, also known as N-methyltryptophol, is a derivative of the naturally occurring indole compound tryptophol. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds, including the neurotransmitter serotonin.[3] The N-methylation of the indole ring can significantly alter the molecule's pharmacological profile, including its binding affinity for receptors and metabolic stability. Consequently, this compound serves as a crucial intermediate in the synthesis of more complex molecules, such as triptan-class drugs used for migraines and other targeted therapeutics.[4][5]

This guide provides an authoritative framework for its preparation and validation, ensuring high purity and structural integrity for downstream applications.

Synthetic Methodologies

The synthesis of this compound can be approached via several strategic routes. We will detail the two most practical and reliable methods: the direct reduction of a carboxylic acid precursor and the N-methylation of tryptophol.

Method A: Reduction of 1-Methyl-1H-indole-3-acetic acid

This is arguably the most direct and high-yielding approach, starting from the corresponding carboxylic acid. The core of this transformation is the reduction of the carboxyl group to a primary alcohol.

Causality and Reagent Choice: Carboxylic acids are relatively resistant to reduction. While milder reducing agents like sodium borohydride (NaBH₄) are sufficient for ketones and aldehydes, they are generally ineffective for carboxylic acids. A powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice due to the high polarity and reactivity of the Al-H bond, making it a potent nucleophilic hydride source capable of reducing esters, amides, and carboxylic acids efficiently.[6][7][8] The reaction proceeds via a complex aluminate ester intermediate, which is subsequently hydrolyzed during the workup to yield the desired primary alcohol.[6]

Experimental Protocol: LAH Reduction

Materials:

-

1-Methyl-1H-indole-3-acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (1.5-2.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

-

Cooling: The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 1-Methyl-1H-indole-3-acetic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Caution!): The flask is cooled back to 0 °C. The reaction is quenched by the slow, sequential, and dropwise addition of:

-

Deionized water (X mL, where X = grams of LiAlH₄ used).

-

15% aqueous sodium hydroxide (X mL).

-

Deionized water (3X mL). This procedure (Fieser workup) is crucial for safely neutralizing excess LAH and forming a granular, easily filterable aluminum salt precipitate.

-

-

Filtration & Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are transferred to a separatory funnel, washed with 1 M HCl, water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Diagram of Synthetic Workflow (Method A)

Caption: Workflow for the N-methylation of tryptophol.

Purification

Regardless of the synthetic route, the crude product typically requires purification. Flash column chromatography on silica gel is the standard method.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is generally effective. The polarity can be adjusted based on TLC analysis.

-

Monitoring: Fractions are collected and analyzed by TLC, and those containing the pure product (as determined by a single spot with the correct Rf value) are combined and concentrated to yield the final, purified compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 2532-74-3 | [1][2][9] |

| Molecular Formula | C₁₁H₁₃NO | [2][10] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | Typically an oil or low-melting solid | - |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: Proton NMR is the most powerful tool for confirming the structure. The spectrum provides information on the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | Indole H-4 |

| ~ 7.3 | d | 1H | Indole H-7 |

| ~ 7.2 | t | 1H | Indole H-6 |

| ~ 7.1 | t | 1H | Indole H-5 |

| ~ 7.0 | s | 1H | Indole H-2 |

| 3.86 | t | 2H | -CH₂-OH |

| 3.75 | s | 3H | N-CH₃ |

| 2.95 | t | 2H | Ar-CH₂- |

| ~ 1.5 (broad) | s | 1H | -OH |

Note: Shifts are approximate and can vary based on solvent (typically CDCl₃ or DMSO-d₆) and concentration. Coupling constants (J) for triplets are typically in the 6-7 Hz range.

¹³C NMR Spectroscopy: Carbon NMR confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 137.0 | C-7a |

| ~ 128.5 | C-2 |

| ~ 127.8 | C-3a |

| ~ 121.5 | C-6 |

| ~ 121.0 | C-4 |

| ~ 119.0 | C-5 |

| ~ 112.0 | C-3 |

| ~ 109.5 | C-7 |

| ~ 62.5 | -CH₂-OH |

| ~ 32.8 | N-CH₃ |

| ~ 28.5 | Ar-CH₂- |

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Expected [M+H]⁺: m/z = 176.1070 for C₁₁H₁₄NO⁺

-

Key Fragments: Loss of H₂O from the alcohol, cleavage of the ethyl side chain.

IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

-

~3400-3300 cm⁻¹ (broad): O-H stretch of the alcohol group.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2930, 2870 cm⁻¹: Aliphatic C-H stretch.

-

~1470 cm⁻¹: C=C stretch of the indole ring.

-

~1100 cm⁻¹: C-O stretch of the primary alcohol.

Conclusion

This guide has outlined robust and reliable methodologies for the synthesis and comprehensive characterization of this compound. The detailed protocols for both the reduction of 1-methyl-1H-indole-3-acetic acid and the N-methylation of tryptophol provide scientists with practical, validated pathways to access this important synthetic intermediate. The provided characterization data serves as an authoritative benchmark for structural verification and purity assessment, ensuring the quality of the material for advanced research and development applications.

References

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

Sunway Pharm Ltd. 2-(1-Methyl-1h-indol-3-yl)ethanol - CAS:2532-74-3. [Link]

-

Chemsrc. This compound | CAS#:2532-74-3. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

Pál, B., et al. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC, 1999. [Link]

-

TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Heravi, M. M., et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 2017. [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]

-

Pharmaffiliates. 2-(1H-Indol-3-yl)ethanol. [Link]

-

Molbase. Synthesis of 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone. [Link]

-

PubChemLite. 2-(1-methyl-1h-indol-3-yl)ethan-1-ol. [Link]

-

ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Chemical Synthesis Database. 2-(1H-indol-3-yl)ethanol. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]

-

YouTube. Other Reductions by Lithium Aluminum Hydride. [Link]

-

Organic Syntheses. 2-methylindole. [Link]

-

MDPI. Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. [Link]

-

MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

-

ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

-

NIH National Library of Medicine. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

-

ResearchGate. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

-

Royal Society of Chemistry. Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. [Link]

-

ScienceDirect. Selective hydrogenation of acetic acid to ethanol on Cu-In catalyst supported by SBA-15. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. [Link]

-

Nature. 1 H-NMR based metabolite profiling for optimizing the ethanol extraction of Poria cocos. [Link]

Sources

- 1. 2-(1-Methyl-1h-indol-3-yl)ethanol - CAS:2532-74-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 2532-74-3 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. This compound | CAS#:2532-74-3 | Chemsrc [chemsrc.com]

- 10. PubChemLite - 2-(1-methyl-1h-indol-3-yl)ethan-1-ol (C11H13NO) [pubchemlite.lcsb.uni.lu]

Physicochemical properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Foreword: Understanding the Molecule in Context

This compound, a derivative of the well-known neuromodulator tryptophol, represents a molecule of significant interest within contemporary drug discovery and synthetic chemistry.[1] Its structural modification—the methylation of the indole nitrogen—subtly yet profoundly alters its electronic and steric profile, thereby influencing its interactions with biological targets and its behavior in various chemical environments. This guide provides a comprehensive analysis of its core physicochemical properties, moving beyond mere data tabulation to elucidate the underlying principles and experimental methodologies crucial for its application. For researchers in medicinal chemistry and drug development, a thorough grasp of these properties is not merely academic; it is the foundational logic upon which rational drug design, formulation, and preclinical evaluation are built.

Core Molecular and Physical Characteristics

The fundamental identity of a compound is established by its molecular formula and weight, which serve as the basis for all stoichiometric calculations and analytical interpretations. The physical state and thermal transition points, such as melting and boiling points, are primary indicators of purity and dictate the conditions required for handling, purification, and formulation.

| Property | Value | Source |

| CAS Number | 2532-74-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO | [3][5] |

| Molecular Weight | 175.23 g/mol | [3][5] |

| Boiling Point | Not experimentally determined; Predicted data unavailable. | |

| Melting Point | Not experimentally determined; Predicted data unavailable. | |

| pKa (hydroxyl proton) | ~16-18 (Predicted, based on typical alcohol pKa) | [6] |

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of this compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectroscopy: The expected proton NMR spectrum provides a definitive fingerprint of the molecule.

-

Indole Ring Protons: The protons on the aromatic indole ring will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets) will be characteristic of the 3-substituted indole system.

-

Ethyl Chain Protons (-CH₂CH₂OH): The two methylene groups will appear as distinct triplets. The -CH₂- group adjacent to the indole ring will be slightly downfield compared to the -CH₂- group adjacent to the hydroxyl group.

-

N-Methyl Protons (-NCH₃): A sharp singlet, typically around δ 3.7-3.9 ppm, corresponding to the three protons of the methyl group on the indole nitrogen.[7]

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, a key confirmatory test.[8]

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.

-

Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).

-

Ethyl and Methyl Carbons: The carbons of the N-methyl group and the ethyl side chain will appear in the upfield region (δ 20-70 ppm). The carbon atom bonded to the oxygen will be the most downfield of this group, typically in the δ 50-65 ppm range.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is the hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[9]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O single bond stretch of the primary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (175.23).

-

Fragmentation: Common fragmentation patterns for this molecule would include the loss of water (M-18) and cleavage of the bond between the two carbons of the ethyl side chain (alpha cleavage).

Physicochemical Properties in Drug Development

Properties such as solubility, lipophilicity (LogP), and ionization (pKa) are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Aqueous and Organic Solubility

Solubility is a crucial factor for both in vitro assays and in vivo bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method is standard in early drug discovery for assessing the solubility of a compound in an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation. Measure the turbidity (nephelometry) of each well using a plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound.

Causality Behind Experimental Choices:

-

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for creating a concentrated stock solution.[10]

-

Why Kinetic Solubility? In early discovery, kinetic solubility (measuring the concentration at which a compound precipitates from a supersaturated solution) is often more relevant to the conditions of in vitro biological assays than thermodynamic solubility.

-

Why Nephelometry? This method is rapid, requires a small amount of compound, and is easily automated, making it suitable for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Preparation: Prepare a solution of this compound in either water or n-octanol at a known concentration.

-

Partitioning: Add an equal volume of the second solvent (n-octanol or water, respectively) to a separation funnel. Shake the funnel vigorously for a set period to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully collect samples from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Causality Behind Experimental Choices:

-

Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of cell membranes due to its amphipathic nature.

-

Why Shake-Flask? Although more labor-intensive than chromatographic methods, the shake-flask method is considered the "gold standard" as it directly measures the partitioning at equilibrium.

-

Why HPLC/UV-Vis? These are highly sensitive and quantitative analytical techniques that allow for accurate determination of the compound's concentration in each phase, even at low levels.

Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it is 50% ionized. For this compound, the relevant pKa is that of the hydroxyl group. While the indole nitrogen is part of an aromatic system and generally not basic, the hydroxyl group can be deprotonated under strongly basic conditions.

The pKa of an alcohol is typically high, in the range of 16-18, meaning it will be almost entirely in its neutral, protonated form at physiological pH.[6] This is important because the neutral form of a drug is generally more membrane-permeable than its ionized form.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture, such as water with a co-solvent like methanol to ensure solubility.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known concentration to the solution.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the base is added.

-

Data Analysis: Plot the pH versus the volume of base added. The midpoint of the steepest part of the titration curve corresponds to the pKa.

Causality Behind Experimental Choices:

-

Why Potentiometric Titration? This is a fundamental and accurate method for determining pKa values by directly measuring the change in pH upon addition of a titrant.

-

Why a Co-solvent? For compounds with low water solubility, a co-solvent is necessary to keep the compound in solution throughout the titration, ensuring an accurate measurement.

Conclusion and Future Directions

The physicochemical properties of this compound define its behavior in chemical and biological systems. This guide has outlined the key parameters and the standard methodologies for their determination, emphasizing the rationale behind these experimental choices. While some data, particularly thermal properties, require experimental determination, the provided spectroscopic and physicochemical profiles offer a robust foundation for researchers. Future work should focus on obtaining empirical data for melting point, boiling point, and solubility in various pharmaceutically relevant solvents and buffers. These data will be invaluable for advancing the study of this and related indole derivatives in the fields of medicinal chemistry and materials science.

References

-

Chemsrc. (n.d.). This compound | CAS#:2532-74-3. Retrieved from Chemsrc. [Link]

-

PubChem. (n.d.). 2-(2-methyl-1H-indol-3-yl)-2-phenylethanol. Retrieved from PubChem. [Link]

-

Chemical Synthesis Database. (n.d.). 2-(1H-indol-3-yl)ethanol. Retrieved from Chemical Synthesis Database. [Link]

-

Sunway Pharm Ltd. (n.d.). 2-(1-Methyl-1h-indol-3-yl)ethanol - CAS:2532-74-3. Retrieved from Sunway Pharm Ltd. [Link]

-

MDPI. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from MDPI. [Link]

-

PubChem. (n.d.). Tryptophol. Retrieved from PubChem. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from MDPI. [Link]

-

Chemical Synthesis Database. (n.d.). 1-(1-acetyl-2,3-dihydro-1H-indol-3-yl)ethanol. Retrieved from Chemical Synthesis Database. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from Doc Brown's Advanced Organic Chemistry. [Link]

-

LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from LibreTexts. [Link]

-

Pharmaffiliates. (n.d.). 2-(1H-Indol-3-yl)ethanol. Retrieved from Pharmaffiliates. [Link]

-

PubChem. (n.d.). CID 22338339. Retrieved from PubChem. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from UT Southwestern Medical Center. [Link]

-

LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from LibreTexts. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from Organic Chemistry Data. [Link]

-

Approximate pKa chart of the functional groups. (n.d.). values to know. Retrieved from Approximate pKa chart of the functional groups. [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Ibogaine. Retrieved from Wikipedia. [Link]

-

Issuu. (n.d.). Northwoods 2025 by PinnacleMarketingGroup. Retrieved from Issuu. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). Retrieved from Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

-

Fitchburg, WI. (2012). List of Solid Waste and/or Recyclables Transporters Licensed in Wisconsin. Retrieved from Fitchburg, WI. [Link]

Sources

- 1. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2532-74-3 | Chemsrc [chemsrc.com]

- 3. 2-(1-Methyl-1h-indol-3-yl)ethanol - CAS:2532-74-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 2532-74-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. mdpi.com [mdpi.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

2-(1-Methyl-1H-indol-3-yl)-ethanol CAS number and molecular structure

An In-Depth Technical Guide to 2-(1-Methyl-1H-indol-3-yl)-ethanol for Researchers and Drug Development Professionals

Introduction

The indole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs demonstrating a wide array of biological activities.[1][2] Compounds bearing the indole core are known to exhibit anti-cancer, anti-fungal, anti-inflammatory, and anti-microbial properties, among others.[2] This technical guide provides a comprehensive overview of this compound, a derivative of the well-known tryptophol.[3] This document is designed for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, and potential applications as a key building block in the creation of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity

| Property | Value | Source |

| CAS Number | 2532-74-3 | [3][4][5] |

| Molecular Formula | C₁₁H₁₃NO | [4][6][7] |

| Molecular Weight | 175.23 g/mol | [4][6][7] |

| IUPAC Name | 2-(1-methyl-1H-indol-3-yl)ethan-1-ol | [8] |

| Synonyms | 2-(1-Methylindol-3-yl)ethanol | [4][8] |

Molecular Structure

The molecular structure of this compound consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group, and an ethanol group is attached at position 3.

Caption: Molecular Structure of this compound

Synthesis and Manufacturing

A primary route for the synthesis of this compound involves the N-methylation of tryptophol (2-(1H-indol-3-yl)ethanol).[3] Tryptophol serves as a readily available starting material for this transformation.[9]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Dissolution: Dissolve tryptophol in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

-

Methylation: Introduce a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.[3]

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its completion using thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a singlet for the N-methyl protons, and triplets for the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the N-methyl carbon, and the two carbons of the ethanol side chain. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).[8] |

| IR Spec. | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the indole ring. |

Applications in Drug Discovery and Development

The indole scaffold is a key component in numerous biologically active molecules. This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to biogenic amines like serotonin suggests potential interactions with various biological targets.[1]

The presence of a primary alcohol provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or ester, or replaced with other functional groups to generate a library of compounds for biological screening.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from tryptophol and the reactive nature of its hydroxyl group make it an attractive starting point for the creation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Sunway Pharm Ltd. 2-(1-Methyl-1h-indol-3-yl)ethanol - CAS:2532-74-3. Available from: [Link]

-

Chemsrc. This compound | CAS#:2532-74-3. Available from: [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Available from: [Link]

-

Molbase. Synthesis of 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone. Available from: [Link]

-

PubChemLite. 2-(1-methyl-1h-indol-3-yl)ethan-1-ol. Available from: [Link]

-

Stenutz. 2-(1H-indol-3-yl)ethanol. Available from: [Link]

-

PubChem. 2-(2-methyl-1H-indol-3-yl)-2-phenylethanol. Available from: [Link]

-

Chemical Synthesis Database. 2-(1H-indol-3-yl)ethanol. Available from: [Link]

-

PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available from: [Link]

-

ResearchGate. Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Available from: [Link]

-

Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available from: [Link]

-

International Journal of Chemical and Pharmaceutical Sciences. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]

-

IntechOpen. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

-

Wikipedia. Ibogaine. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. This compound | CAS#:2532-74-3 | Chemsrc [chemsrc.com]

- 4. 2-(1-Methyl-1h-indol-3-yl)ethanol - CAS:2532-74-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 2532-74-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 2-(1-methyl-1h-indol-3-yl)ethan-1-ol (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 9. 2-(1H-indol-3-yl)ethanol [stenutz.eu]

- 10. mdpi.com [mdpi.com]

- 11. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 2-(1-Methyl-1H-indol-3-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(1-Methyl-1H-indol-3-yl)-ethanol, a key indole derivative of interest in medicinal chemistry and drug development. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The methodologies for acquiring such spectroscopic data are also detailed, providing a framework for experimental validation.

Introduction

This compound, also known as N-methyl-tryptophol, belongs to the indole alkaloid family, a class of compounds with diverse and significant biological activities. The structural characterization of such molecules is fundamental to understanding their chemical behavior and pharmacological properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and purity of organic compounds. This guide offers an in-depth examination of the predicted spectroscopic data for this compound, providing a foundational reference for researchers in the field.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is characterized by an indole ring system with a methyl group at the N1 position and an ethanol substituent at the C3 position. This substitution pattern dictates the unique spectroscopic signature of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of closely related compounds such as tryptophol (2-(1H-indol-3-yl)ethanol) and other N-methylated indole derivatives.[1]

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the ethanol side chain, and the N-methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | d | ~7.9 | H-4 |

| ~7.30 | d | ~8.2 | H-7 |

| ~7.20 | t | ~7.6 | H-6 |

| ~7.10 | t | ~7.5 | H-5 |

| ~7.00 | s | - | H-2 |

| ~3.90 | t | ~6.5 | -CH₂-OH |

| ~3.75 | s | - | N-CH₃ |

| ~3.00 | t | ~6.5 | Indole-CH₂- |

| ~1.50 (broad) | s | - | -OH |

Causality behind Predictions: The chemical shifts of the aromatic protons (H-4 to H-7) are predicted based on the known values for tryptophol, with slight downfield shifts anticipated due to the electron-donating effect of the N-methyl group. The singlet for the H-2 proton is characteristic of 3-substituted indoles. The N-methyl group is expected to appear as a sharp singlet around 3.75 ppm. The methylene protons of the ethanol side chain will appear as triplets due to coupling with each other. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | C-7a |

| ~128.5 | C-2 |

| ~126.5 | C-3a |

| ~122.0 | C-6 |

| ~121.5 | C-4 |

| ~119.5 | C-5 |

| ~112.5 | C-3 |

| ~109.5 | C-7 |

| ~62.0 | -CH₂-OH |

| ~32.5 | N-CH₃ |

| ~28.5 | Indole-CH₂- |

Causality behind Predictions: The chemical shifts for the indole ring carbons are predicted by comparison with tryptophol and N-methylindole.[1][2] The N-methylation is expected to have a minor effect on the chemical shifts of the benzene ring carbons but will influence the C-2, C-3, and C-7a carbons. The aliphatic carbons of the ethanol side chain are assigned based on typical values for primary alcohols.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2940, ~2870 | Medium | Aliphatic C-H stretch |

| ~1615, ~1470 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1330 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~740 | Strong | Ortho-disubstituted benzene C-H bend |

Causality behind Predictions: The broad absorption around 3400 cm⁻¹ is a hallmark of the hydroxyl group's O-H stretch, indicative of hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions. The C=C stretching bands confirm the presence of the aromatic indole ring. The strong C-O stretching band around 1050 cm⁻¹ is characteristic of a primary alcohol. The out-of-plane C-H bending vibration around 740 cm⁻¹ is indicative of the ortho-disubstitution pattern of the benzene portion of the indole ring. These predictions are based on established correlation tables and comparison with the IR spectrum of similar molecules like L-tryptophan.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile compounds like this.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): m/z = 175 (corresponding to the molecular formula C₁₁H₁₃NO)

-

Major Fragment Ions (m/z):

-

144: [M - CH₂OH]⁺ - Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. This is expected to be the base peak.

-

130: [M - CH₂OH - CH₂]⁺ or [C₉H₈N]⁺ - Subsequent loss of a methylene group or rearrangement.

-

115: Further fragmentation of the indole ring.

-

Causality behind Predictions: The molecular ion peak is expected at m/z 175. The most prominent fragmentation pathway for primary alcohols is the alpha-cleavage, leading to the loss of the CH₂OH group, which would result in a stable indoylmethyl cation at m/z 144. This is predicted to be the base peak. Further fragmentation of the indole ring would lead to smaller fragments. The fragmentation pattern of N-methylindole also shows a stable molecular ion and characteristic fragmentation of the indole core, supporting these predictions.[2]

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols can be employed.

NMR Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: A simplified workflow for FTIR analysis.

Mass Spectrometry

Electron Ionization (EI) coupled with a gas chromatograph (GC-MS) is a suitable method for this compound.

Protocol:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) and inject it into the GC.

-

Ionization: The separated compound will be introduced into the ion source of the mass spectrometer and ionized using a standard electron energy of 70 eV. [4]3. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: The process of obtaining an EI mass spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of significant interest in chemical and pharmaceutical research. The predicted NMR, IR, and MS data, derived from the analysis of structurally similar molecules, offer a robust framework for the identification and characterization of this compound. The inclusion of standardized experimental protocols provides a practical basis for researchers to obtain and validate this critical data. As a self-validating system, the consistency across these different spectroscopic techniques will provide a high degree of confidence in the structural assignment of synthesized this compound.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

-

LCGC International. (2019, April 1). Electron Ionization in GC–MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tryptophol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Tryptophan. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Tryptophol. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characterization of indole-3-ethanol. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

Biological Screening of Novel Indole-3-Ethanol Derivatives: An In-depth Technical Guide

Introduction

Indole-3-ethanol, also known as tryptophol, is a naturally occurring aromatic alcohol found in a variety of organisms, including plants, fungi, and bacteria.[1] Its core indole structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] Derivatives of indole-3-ethanol have garnered significant interest in drug discovery due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] This guide provides a comprehensive technical overview of the biological screening process for novel indole-3-ethanol derivatives, designed for researchers, scientists, and drug development professionals. The focus is on establishing a robust and logical screening cascade to identify and characterize promising lead compounds.

The journey of a new chemical entity from the laboratory bench to a potential therapeutic is a meticulous process, with biological screening forming the critical initial steps.[6] A well-designed screening strategy not only identifies active compounds but also provides crucial insights into their mechanism of action, selectivity, and potential liabilities. This guide will detail a multi-tiered approach, beginning with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex secondary and mechanistic assays, and culminating in preliminary in vivo evaluations.

Part 1: The In Vitro Screening Cascade

The initial phase of screening focuses on in vitro assays, which are conducted in a controlled laboratory setting outside of a living organism.[7] These assays are essential for the initial identification of bioactive compounds from a library of newly synthesized indole-3-ethanol derivatives.[8][9] They offer the advantages of being relatively low-cost, high-throughput, and amenable to automation, allowing for the rapid screening of numerous compounds.[10]

Primary Screening: Assessing Cytotoxicity and Antiproliferative Activity

The foundational step in screening potential anticancer agents is to evaluate their ability to inhibit cancer cell growth or induce cell death.[11] A panel of diverse cancer cell lines, representing different tumor types, should be employed to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer lineages.

Core Concept: Cell Viability Assays

Cell viability assays are fundamental to this stage and measure the overall health of a cell population. Many of these assays rely on the metabolic activity of viable cells to produce a measurable signal.[12]

Recommended Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[12]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also uses a tetrazolium salt that is converted to a colored formazan product by metabolically active cells.[14][15] A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and making it a more continuous assay.[14]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the novel indole-3-ethanol derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values for each compound across the panel of cell lines should be compiled into a clear and concise table for easy comparison.

| Compound ID | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |

| I3E-001 | 15.2 | 25.8 | >100 |

| I3E-002 | 5.6 | 8.1 | 12.3 |

| I3E-003 | >100 | >100 | >100 |

| Positive Control | 0.5 | 0.8 | 1.1 |

Secondary and Mechanistic Assays

Compounds that demonstrate promising activity in the primary screen are advanced to secondary assays designed to elucidate their mechanism of action. This step is crucial for understanding how the compounds are affecting the cancer cells at a molecular level.

1.2.1 Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell survival and proliferation.[16] If the novel indole-3-ethanol derivatives have been designed to target a particular enzyme, an in vitro enzyme inhibition assay is a direct way to confirm this.[17]

-

Reagent Preparation: Prepare the purified target enzyme, its specific substrate, and the assay buffer at the optimal pH.[16]

-

Inhibitor Preparation: Prepare serial dilutions of the indole-3-ethanol derivatives.

-

Reaction Initiation: In a 96-well plate, combine the enzyme and the inhibitor and pre-incubate for a short period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different inhibitor concentrations and determine the IC50 value.

Caption: Workflow for a typical enzyme inhibition assay.

1.2.2 Receptor Binding Assays

If the intended target of the indole-3-ethanol derivatives is a cell surface or intracellular receptor, a receptor binding assay can be employed to measure the affinity of the compounds for the receptor.[18][19] These assays are fundamental in drug discovery for quantifying the interaction between a ligand (the indole derivative) and its receptor.[19][20]

A common format is a competitive binding assay where the novel compound competes with a known, labeled ligand (e.g., radiolabeled or fluorescently tagged) for binding to the receptor.[21] The amount of labeled ligand that is displaced is proportional to the binding affinity of the test compound.

-

Preparation: Prepare cell membranes or purified receptors, the labeled ligand, and the unlabeled indole-3-ethanol derivatives.

-

Incubation: Incubate the receptors with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound labeled ligand. This is often achieved through filtration.

-

Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands).

-

Data Analysis: Generate a competition curve and calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Caption: Competitive receptor binding assay principle.

Part 2: Preliminary In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.[8][22] Animal models are indispensable for this phase of preclinical drug development.[23]

Pharmacokinetic (PK) and ADME Studies

Pharmacokinetics is the study of what the body does to a drug and is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[24][25][26][27] Understanding the ADME properties of a compound is critical for its development as a drug.[28][29][30]

Key PK Parameters:

-

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which a drug is removed from the body.

Experimental Approach: In Vivo PK Study in Rodents

-

Animal Dosing: Administer the indole-3-ethanol derivative to a group of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

-

Blood Sampling: Collect blood samples at various time points after dosing.

-

Bioanalysis: Analyze the plasma samples to determine the concentration of the drug over time using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters.

Efficacy Studies in Animal Models of Cancer

The ultimate test of an anticancer agent in the preclinical setting is its ability to inhibit tumor growth in an in vivo model.[22] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.[22][31]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment groups and administer the indole-3-ethanol derivative or a vehicle control according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

Visualization: In Vivo Efficacy Study Workflow

Sources

- 1. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. noblelifesci.com [noblelifesci.com]

- 9. scilit.com [scilit.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biotium.com [biotium.com]

- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. benchchem.com [benchchem.com]

- 18. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Receptor-Ligand Binding Assays [labome.com]

- 21. m.youtube.com [m.youtube.com]

- 22. ijpbs.com [ijpbs.com]

- 23. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]

- 24. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 25. contractlaboratory.com [contractlaboratory.com]

- 26. tebubio.com [tebubio.com]

- 27. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]

- 28. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 29. bioivt.com [bioivt.com]

- 30. researchgate.net [researchgate.net]

- 31. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary bioactivity studies of 2-(1-Methyl-1H-indol-3-yl)-ethanol

An In-Depth Technical Guide to the Preliminary Bioactivity Studies of 2-(1-Methyl-1H-indol-3-yl)-ethanol

Executive Summary

The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][3] This guide focuses on a specific N-methylated indole derivative, this compound. The introduction of a methyl group at the N-1 position of the indole ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity. This document provides a comprehensive framework for conducting preliminary in vitro bioactivity screening of this compound, outlining robust, validated protocols for assessing its potential antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects. The methodologies are presented with a focus on experimental causality, ensuring that each protocol serves as a self-validating system for generating reliable preliminary data.

Compound Profile and Synthesis Overview

Compound: this compound Molecular Formula: C₁₁H₁₃NO[4] Molecular Weight: 175.23 g/mol [4] CAS Number: 2532-74-3[4][5]

Synthesis Rationale: A practical and efficient method for synthesizing the target compound involves the N-methylation of the commercially available precursor, 2-(1H-indol-3-yl)-ethanol (tryptophol). While classic methylating agents like methyl iodide are effective, they pose significant toxicity and environmental concerns.[6][7] A greener and safer alternative is the use of dimethyl carbonate (DMC) in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] This method is suitable for large-scale production and minimizes hazardous byproducts.[8]

Caption: Synthetic pathway for this compound.

Antimicrobial Activity Assessment

Scientific Rationale: The indole scaffold is a well-established motif in the development of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi, including multidrug-resistant strains.[9][10] The mechanism often involves disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[10] Therefore, the primary step is to determine the compound's Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution technique is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

-

Preparation of Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation and Serial Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculation and Incubation: a. Add the standardized microbial inoculum to each well containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel. c. Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. b. The assay should be performed in triplicate for reproducibility.

Data Presentation: Sample MIC Data Table

| Microorganism | Strain Type | Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 | Ciprofloxacin: 1 |

| Escherichia coli | Gram-negative | 64 | Ciprofloxacin: 0.5 |

| Candida albicans | Fungus (Yeast) | 16 | Fluconazole: 2 |

| Aspergillus niger | Fungus (Mold) | >128 | Fluconazole: 8 |

Workflow Visualization

Caption: General workflow for the DPPH antioxidant assay.

In Vitro Cytotoxicity Screening

Scientific Rationale: The evaluation of cytotoxic potential is a critical first step in drug discovery, essential for identifying compounds with anticancer activity and for assessing the general toxicity of new chemical entities. [11][12]The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [13]Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. [13]

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding: a. Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in their appropriate growth media. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: a. Prepare serial dilutions of this compound in the culture medium. b. Replace the old medium in the wells with the medium containing the various compound concentrations. Include untreated cells as a control. c. Incubate the plates for a specified period (e.g., 48 or 72 hours). [11]

-

MTT Addition and Formazan Solubilization: a. After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. b. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals. [14]

-

Data Analysis: a. Measure the absorbance at approximately 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [11]

Data Presentation: Sample Cytotoxicity Data

| Cell Line | Cell Type | IC₅₀ Value (µM) |

| MCF-7 | Breast Adenocarcinoma | 45.2 ± 3.1 |

| A549 | Lung Carcinoma | 68.7 ± 5.5 |

| HEK293 | Normal Kidney | >100 |

Workflow and Pathway Visualization

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay. [11]

Caption: Simplified overview of potential signaling pathways affected by cytotoxic agents. [11]

In Vitro Anti-inflammatory Activity Assay

Scientific Rationale: Inflammation is a key pathological process in many diseases, and protein denaturation is a well-documented cause of inflammation in conditions like arthritis. [15][16]The ability of a compound to inhibit thermally-induced protein (e.g., albumin) denaturation can be correlated with its potential anti-inflammatory activity. This assay is a simple and effective preliminary screening method. [17]

Experimental Protocol: Albumin Denaturation Assay

-

Reaction Mixture Preparation: a. Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and a buffer like PBS (pH 6.4). [18] b. A control group consists of the BSA solution and buffer without the test compound. c. Diclofenac sodium is used as a standard reference drug. [16]

-

Incubation and Heat Denaturation: a. Incubate the reaction mixtures at 37°C for 20 minutes. [18] b. Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes. [18]

-

Measurement and Calculation: a. After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm. [18] b. The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Sample Anti-inflammatory Data

| Compound/Standard | Concentration (µg/mL) | % Inhibition of Denaturation |

| This compound | 100 | 35.4% |

| 250 | 58.1% | |

| 500 | 75.6% | |

| Diclofenac Sodium | 100 | 85.2% |

Workflow Visualization

Caption: Workflow for the in vitro anti-inflammatory (albumin denaturation) assay.

Conclusion and Future Directions

This guide outlines a structured, multi-assay approach for the preliminary bioactivity screening of this compound. The described protocols for antimicrobial, antioxidant, cytotoxic, and anti-inflammatory evaluation provide a solid foundation for establishing a preliminary pharmacological profile of the compound. Positive results, or "hits," from this initial screening phase should be validated through secondary assays and more in-depth mechanistic studies. Future work could involve elucidating the specific molecular targets, exploring structure-activity relationships (SAR) by synthesizing analogs, and, contingent on a favorable toxicity profile, advancing the most promising candidates to in vivo models to assess efficacy and pharmacokinetics.

References

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]

-

Kaur, J., Utreja, D., Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37. [Link]

-

Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). ResearchGate. [Link]

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138. [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2018). Scientific Reports. [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (n.d.). Semantic Scholar. [Link]

-

2-(1-Methyl-1h-indol-3-yl)ethanol. (n.d.). Sunway Pharm Ltd. [Link]

-

IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

This compound. (n.d.). Chemsrc. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

-

Possible mechanism for synthesis of N-methylated indoles. (n.d.). ResearchGate. [Link]

-

Cytotoxicity Assays. (n.d.). Enzo Life Sciences. [Link]

-

Herraiz, T., & Galisteo, J. (2004). Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. Journal of Agricultural and Food Chemistry, 52(6), 1474-1481. [Link]

-

Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay. (n.d.). ResearchGate. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2023). MDPI. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]

- Methylation of indole compounds using dimethyl carbonate. (2001).

-